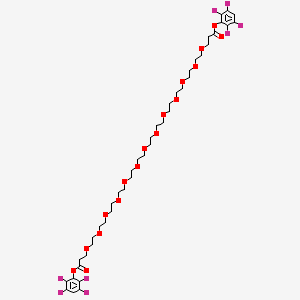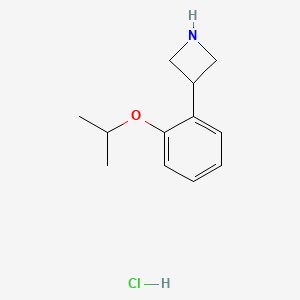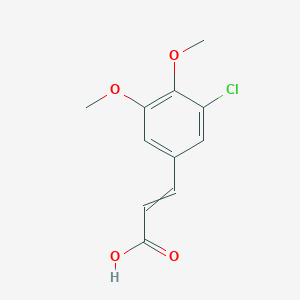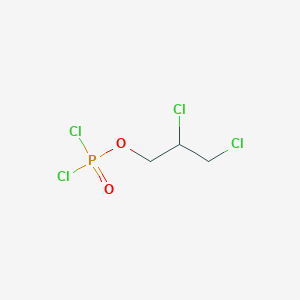
Methyltetrazine-PEG24-DBCO
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyltetrazine-PEG24-DBCO is a bifunctional bioconjugation linker designed for selective and efficient coupling reactions. It combines the superior reactivity of methyltetrazine, a bioorthogonal click chemistry handle, with the exceptional hydrophilicity of a 24-unit polyethylene glycol (PEG) chain and the robust copper-free click chemistry capabilities of dibenzocyclooctyne (DBCO) . This compound is widely used in pharmaceutical research and development for creating targeted drug delivery systems, bioimaging probes, and diagnostic assays .
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyltetrazine-PEG24-DBCO is synthesized through a series of chemical reactions that involve the coupling of methyltetrazine with a PEG24 chain and DBCO. The reaction conditions often involve the use of organic solvents and catalysts to facilitate the coupling reactions .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using automated reactors and purification systems. The process is optimized for high yield and purity, ensuring that the final product meets stringent quality standards .
Chemical Reactions Analysis
Types of Reactions
Methyltetrazine-PEG24-DBCO primarily undergoes bioorthogonal click chemistry reactions, specifically the inverse electron demand Diels-Alder reaction with trans-cyclooctene (TCO) derivatives . This reaction is highly selective and efficient, making it ideal for bioconjugation applications .
Common Reagents and Conditions
The common reagents used in the reactions involving this compound include TCO derivatives, azides, and other bioorthogonal handles . The reactions are typically carried out under mild conditions, often in aqueous or organic solvents, without the need for metal catalysts .
Major Products
The major products formed from the reactions of this compound are tetrazine-modified peptides or proteins, which can be further used for various bioconjugation applications .
Scientific Research Applications
Methyltetrazine-PEG24-DBCO has a wide range of scientific research applications:
Mechanism of Action
Methyltetrazine-PEG24-DBCO exerts its effects through bioorthogonal click chemistry reactions. The methyltetrazine group reacts with TCO derivatives via the inverse electron demand Diels-Alder reaction, forming a stable covalent bond . This reaction is highly selective and efficient, allowing for the precise labeling and modification of biomolecules without interfering with native biological processes . The PEG24 chain provides hydrophilicity, enhancing the solubility and biocompatibility of the compound .
Comparison with Similar Compounds
Methyltetrazine-PEG24-DBCO is unique due to its combination of methyltetrazine, PEG24, and DBCO, which provides superior reactivity, hydrophilicity, and copper-free click chemistry capabilities . Similar compounds include:
Methyltetrazine-PEG4-DBCO: A shorter PEG linker with similar reactivity but lower hydrophilicity.
Propargyl-PEG3-alcohol: A PEG linker with a propargyl group, used for copper-catalyzed click chemistry reactions.
These compounds share some functional similarities but differ in their specific applications and properties, highlighting the versatility and uniqueness of this compound .
Properties
Molecular Formula |
C76H118N6O26 |
|---|---|
Molecular Weight |
1531.8 g/mol |
IUPAC Name |
4-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-N-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[4-(6-methyl-1,2,4,5-tetrazin-3-yl)phenoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]-4-oxobutanamide |
InChI |
InChI=1S/C76H118N6O26/c1-67-78-80-76(81-79-67)70-12-14-72(15-13-70)108-65-64-107-63-62-106-61-60-105-59-58-104-57-56-103-55-54-102-53-52-101-51-50-100-49-48-99-47-46-98-45-44-97-43-42-96-41-40-95-39-38-94-37-36-93-35-34-92-33-32-91-31-30-90-29-28-89-27-26-88-25-24-87-23-22-86-21-20-85-19-18-77-74(83)16-17-75(84)82-66-71-8-3-2-6-68(71)10-11-69-7-4-5-9-73(69)82/h2-9,12-15H,16-66H2,1H3,(H,77,83) |
InChI Key |
OJDQHMWSFJYHLB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=C(N=N1)C2=CC=C(C=C2)OCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCNC(=O)CCC(=O)N3CC4=CC=CC=C4C#CC5=CC=CC=C53 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![Ethyl 2-(Ethoxymethylene)-3-[(trimethylsilyl)oxy]-3-butenoate](/img/structure/B13706203.png)
![9-Bromo-5,6-dihydrobenzo[h]quinazolin-2-amine](/img/structure/B13706208.png)




![8-Phenyl-5,6,7,8-tetrahydroimidazo[1,2-A]pyrazine](/img/structure/B13706242.png)


![4,5-Dimethoxy-2-[1-(2-methoxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxamido]benzoic Acid](/img/structure/B13706257.png)
![[(Chloromethoxy)methyl]cyclopentane](/img/structure/B13706262.png)
